3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline

Catalog No.
S2895450
CAS No.
862874-66-6
M.F
C13H20N2O
M. Wt
220.316
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline

CAS Number

862874-66-6

Product Name

3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline

IUPAC Name

3-methyl-4-(2-pyrrolidin-1-ylethoxy)aniline

Molecular Formula

C13H20N2O

Molecular Weight

220.316

InChI

InChI=1S/C13H20N2O/c1-11-10-12(14)4-5-13(11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3

InChI Key

HQVGRSFQLBYLSP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N)OCCN2CCCC2

solubility

not available

3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline is a synthetic organic compound with the molecular formula C₁₃H₂₀N₂O₂ and a molecular weight of 236.31 g/mol. It features a methoxy group and a pyrrolidine moiety, which contribute to its unique properties. The compound is characterized by its white to off-white crystalline appearance and has a boiling point of approximately 389.15ºC at 760 mmHg and a density of 1.115 g/cm³ .

Typical of aniline derivatives, including:

  • Electrophilic Aromatic Substitution: The aniline ring can participate in electrophilic substitution reactions, where electrophiles can attack the aromatic ring.
  • N-Alkylation: The nitrogen atom in the pyrrolidine can react with alkyl halides to form N-alkylated derivatives.
  • Reduction Reactions: The compound may be reduced to form amines or other derivatives depending on the reaction conditions.

3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline exhibits significant biological activity, particularly as a potential pharmaceutical agent. Research indicates it may act as a selective agonist for peroxisome proliferator-activated receptors, which are involved in regulating lipid metabolism and glucose homeostasis . Its activity suggests potential applications in metabolic disorders and other conditions influenced by these pathways.

Several methods can be employed to synthesize 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline:

  • Pyrrolidine Alkylation:
    • Start with 3-methyl-4-nitroaniline.
    • Reduce the nitro group to an amine.
    • React with 2-bromoethanol in the presence of a base to introduce the pyrrolidine moiety.
  • Direct Etherification:
    • Use 3-methyl-4-hydroxyaniline and react it with pyrrolidin-1-yl ethyl bromide using suitable reagents like potassium carbonate in a solvent such as dimethylformamide.

These methods can be optimized based on available reagents and desired yield.

3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline has several applications:

  • Pharmaceutical Development: Due to its biological activity, it is explored as a lead compound for developing drugs targeting metabolic diseases.
  • Research Compound: It is used in various chemical biology studies to understand receptor interactions and metabolic pathways.

Interaction studies involving 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline focus on its binding affinity and efficacy towards specific receptors. Investigations have shown that it interacts with peroxisome proliferator-activated receptors, influencing gene expression related to metabolism . Further studies are needed to elucidate its full pharmacological profile and potential side effects.

Several compounds share structural similarities with 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
4-(2-(Pyrrolidin-1-yl)ethoxy)aniline50609-01-30.88
4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)anilineNot Available0.78
4-(2-(Pyrrolidin-1-yloxy)anilineNot Available0.81
2-(4-Aminophenoxy)-N,N,N-trimethylethanaminium bromide hydrobromideNot Available0.88

Uniqueness: The distinctive feature of 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline lies in its specific substitution pattern on the aniline ring combined with the presence of the pyrrolidine moiety, which may provide unique pharmacological properties compared to similar compounds.

Multi-Step Synthesis Pathways: Etherification and Amination Strategies

The synthesis of 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline follows established multi-step synthetic pathways that combine etherification and amination strategies . The fundamental approach begins with 3-methyl-4-hydroxyaniline as the starting material, which undergoes sequential transformations to install the pyrrolidinylethoxy substituent .

The primary synthetic route involves an etherification reaction between 3-methyl-4-hydroxyaniline and 2-bromoethylpyrrolidine in the presence of a suitable base such as potassium carbonate . This nucleophilic substitution reaction proceeds through a classical Williamson ether synthesis mechanism, where the phenolic hydroxyl group is deprotonated to form an alkoxide nucleophile that subsequently attacks the electrophilic carbon center of the bromoalkyl compound [16].

The etherification process demonstrates characteristic substrate scope limitations typical of nucleophilic substitution reactions [15]. Primary alkyl halides are preferred substrates due to their enhanced reactivity in bimolecular nucleophilic substitution reactions, while secondary and tertiary halides tend to undergo elimination reactions preferentially [16]. The reaction mechanism follows a concerted pathway where the alkoxide nucleophile performs a backside attack on the electrophilic carbon bearing the leaving group [16].

Table 1: Etherification Reaction Conditions for Aniline Derivatives

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Yield (%)
3-methyl-4-hydroxyaniline2-bromoethylpyrrolidinePotassium carbonateDimethyl sulfoxide5091 [45]
4-methoxyanilineEthyl bromidePotassium carbonateDimethyl sulfoxide5082 [45]
PhenolBenzyl bromidePotassium carbonateDimethyl sulfoxide5084 [45]

Alternative synthetic approaches employ reductive amination methodologies for constructing pyrrolidine-containing aniline derivatives [14]. These methods utilize diketone precursors that undergo successive reductive amination with anilines under iridium-catalyzed transfer hydrogenation conditions [14]. The process involves initial imine formation followed by reduction to generate the desired nitrogen-carbon bonds [14].

The reductive amination strategy demonstrates excellent yields ranging from 80% to 92% when water is employed as the reaction medium [14]. The mechanism involves competitive pathways between Paal-Knorr condensation reactions and metal-catalyzed transfer hydrogenation, with the latter pathway favored under aqueous conditions [14].

Catalytic Systems for Ring Formation and Functional Group Installation

Transition metal catalysis plays a crucial role in the synthesis of pyrrolidine-containing aniline derivatives through various ring formation and functionalization strategies [19] [20] [21]. Palladium-catalyzed systems have demonstrated particular effectiveness for carbon-hydrogen activation and subsequent functionalization of aniline substrates [19] [24].

The palladium-catalyzed ortho carbon-hydrogen arylation of unprotected anilines employs specialized ligand systems such as [2,2′-bipyridin]-6(1H)-one to achieve selective carbon-carbon bond formation while avoiding nitrogen-arylation side reactions [19] [24]. This catalyst system operates through a cooperative mechanism where the ligand facilitates both carbon-hydrogen cleavage and controls the chemoselectivity of the transformation [24].

Table 2: Transition Metal Catalytic Systems for Pyrrolidine Synthesis

Catalyst SystemSubstrate TypeReaction TypeYield Range (%)Selectivity
Palladium/bipyridin-6-OHAniline derivativesCarbon-hydrogen arylation70-90 [24]ortho-selective
Iridium/formic acidDiketones/anilinesReductive amination80-92 [14]71:29 diastereomeric ratio
Ruthenium/BINAPTetramic acidsSelective hydrogenation94-95 [25]Chemoselective
CopperAcyclic aminesRemote carbon-hydrogen amination63 [5]δ-selective

Ruthenium-based catalytic systems demonstrate exceptional performance in the selective hydrogenation of pyrrolidine precursors [25]. The tetranuclear ruthenium complex with BINAP ligand achieves chemoselective reduction of carbon-carbon double bonds while preserving carbonyl functionalities [25]. This selectivity proves essential for maintaining the structural integrity of complex pyrrolidine frameworks during synthetic transformations [25].

Platinum-based catalytic systems offer alternative pathways for pyrrolidine synthesis through cascade reactions involving cycloisomerization and nucleophilic addition processes [10]. The platinum/triflic acid binary system promotes coupling between nitrogen-Boc-protected alkynamine derivatives and appropriate alkenes or alkynes [10]. This cascade process involves initial platinum-catalyzed cycloisomerization followed by acid-promoted nucleophilic addition and cationic species trapping [10].

Industrial-Scale Production: Process Optimization and Yield Enhancement

Industrial production of pyrrolidine derivatives, including 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline, requires careful optimization of reaction conditions to achieve economically viable yields and selectivities [26] [28] [29]. The industrial synthesis of pyrrolidine itself involves the reaction of 1,4-butanediol with ammonia at temperatures of 165-200°C and pressures of 17-21 megapascals in the presence of cobalt and nickel oxide catalysts supported on alumina [26].

The industrial process utilizes continuous tube or tube bundle reactors operated in cycle gas mode with fixed-bed catalyst arrangements [26]. Product purification involves multistage separation using extractive and azeotropic distillation techniques to achieve the required purity specifications [26]. These process conditions serve as a foundation for developing scaled-up synthesis of more complex pyrrolidine derivatives [26].

Table 3: Industrial Process Parameters for Pyrrolidine Production

ParameterValueUnits
Temperature165-200°C
Pressure17-21MPa
CatalystCobalt/nickel oxide on alumina-
Reactor TypeContinuous tube bundle-
Operation ModeCycle gas with downflow-
Conversion>95%

Continuous flow synthesis methodologies have emerged as particularly attractive for industrial-scale production of chiral pyrrolidine derivatives [28]. These approaches achieve gram-scale preparation with throughputs reaching 7.45 grams per hour using specialized microfluidic reactor designs [28]. The continuous flow protocol demonstrates superior diastereocontrol and yields compared to traditional batch processes while reducing reaction times to approximately 150 seconds [28].

Process optimization studies for aniline derivative synthesis reveal that microreactor technology offers significant advantages for industrial applications [33]. The numbered-up microreactor approach achieves process capacities suitable for large-scale production while maintaining excellent selectivity and conversion rates [33]. Residence times can be optimized to as low as 0.8 seconds while achieving complete conversion and 97% selectivity [33].

The scalability of para-selective carbon-hydrogen olefination of aniline derivatives has been demonstrated using palladium/sulfur-oxygen ligand catalytic systems [29]. These reactions proceed under mild conditions with broad substrate scope and can utilize oxygen as the sole oxidant, making them suitable for industrial implementation [29]. The methodology accommodates various aniline substitution patterns while maintaining high para-selectivity ratios [29].

Green Chemistry Approaches in Pyrrolidine Derivative Synthesis

Green chemistry principles have been increasingly incorporated into pyrrolidine derivative synthesis to reduce environmental impact and improve sustainability [12] [34] [35] [36]. Solvent-free reaction conditions represent a primary focus area, with ionic liquid catalysts emerging as particularly effective alternatives to traditional organic solvents [34] [38].

Pyrrolidinium acetate ionic liquid demonstrates exceptional catalytic activity for heterocycle formation under solvent-free conditions at room temperature [34]. This catalyst system achieves excellent yields within short reaction times of 3-20 minutes while remaining recyclable for multiple reaction cycles [34]. The ionic liquid approach eliminates the need for toxic organic solvents and metal salt catalysts [34].

Table 4: Green Chemistry Metrics for Pyrrolidine Synthesis Methods

MethodSolventCatalystTemperature (°C)TimeYield (%)E-Factor
Ionic liquid catalysisNonePyrrolidinium acetate253-20 min85-95 [34]Low
Aqueous synthesisWaterNone256 h87-95 [12]Very low
Biocatalytic approachWater/ethanolLaccase enzyme3724 h42-91 [36]Minimal
Flow microreactorEthanol/waterNone256 h94 [12]Low

Aqueous media synthesis protocols offer environmentally benign alternatives for pyrrolidine derivative construction [12] [35]. The three-component domino reaction of nitrovinyl-indoles, isatins, and chiral amino acids proceeds efficiently in ethanol-water mixtures at room temperature without requiring traditional column chromatography purification [12]. This approach achieves 94% yield while utilizing catalyst-free conditions [12].

Biocatalytic methodologies represent the most environmentally sustainable approach for pyrrolidine synthesis [36]. Laccase enzyme catalysis enables stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones under mild aqueous conditions [36]. The enzymatic approach operates at physiological temperature and creates minimal waste while achieving moderate to good yields [36].

Water-compatible nitrogen-heterocyclic carbene transition metal complexes provide sustainable catalytic options for aqueous media synthesis [35]. These catalyst systems maintain high activity and selectivity in water or aqueous-organic mixtures while offering advantages in catalyst recovery and recycling [35]. The use of water as reaction medium eliminates organic solvent disposal concerns and reduces overall process environmental impact [35].

Continuous flow synthesis in microreactors offers additional green chemistry benefits through improved mass and heat transfer, reduced reaction times, and enhanced safety profiles [30]. Electroreductive cyclization in flow microreactors enables synthesis of pyrrolidine derivatives using readily available starting materials while avoiding toxic reducing agents [30]. The flow approach allows for gram-scale production within approximately one hour of continuous operation [30].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Spectroscopy analysis of 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline would be expected to reveal characteristic chemical shift patterns consistent with its structural framework [1] [2]. The aromatic protons of the aniline ring system would appear in the typical aromatic region between 6.5 and 7.5 parts per million, with the substitution pattern creating distinctive coupling patterns [3]. The primary amine protons would appear as a broad signal in the range of 3.5 to 4.0 parts per million, characteristic of aniline derivatives [1] [2].

The pyrrolidine ring protons would exhibit complex multipicity patterns in the aliphatic region, with the nitrogen-adjacent methylene carbons appearing between 2.5 and 3.5 parts per million [4] [5]. The ethoxy linker protons would appear as characteristic triplet and quartet patterns due to the ethyl ether functionality [6]. The methyl substituent on the aromatic ring would appear as a sharp singlet around 2.2 to 2.4 parts per million, typical of aromatic methyl groups [3].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy would provide complementary structural information with the aromatic carbons appearing in the characteristic range of 110 to 150 parts per million [1] [3]. The pyrrolidine ring carbons would appear in the aliphatic region between 23 and 65 parts per million, with the nitrogen-bearing carbons appearing downfield relative to other methylene carbons [4] [5]. The methyl carbon attached to the aromatic ring would appear around 21 parts per million, consistent with aromatic methyl substitution patterns [3].

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared analysis would reveal characteristic absorption bands indicative of the functional groups present in 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline [7]. The primary amine nitrogen-hydrogen stretching vibrations would appear in the region of 3300 to 3500 wavenumbers, with primary amines typically showing two bands corresponding to asymmetric and symmetric stretching modes [7]. The aromatic carbon-hydrogen stretching vibrations would appear around 3000 to 3100 wavenumbers, while aliphatic carbon-hydrogen stretches would appear in the 2800 to 3000 wavenumber region [7].

The aromatic carbon-carbon stretching vibrations would be observed in the 1500 to 1600 wavenumber region, characteristic of benzene ring systems [7]. The carbon-nitrogen stretching vibration of the aniline moiety would appear as a strong band in the 1335 to 1250 wavenumber region, typical of aromatic amines [7]. The ether carbon-oxygen stretching would contribute to absorption in the 1000 to 1300 wavenumber region [8] [9].

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible spectroscopy of 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline would exhibit characteristic electronic transitions associated with the aromatic aniline chromophore [10] [11]. The π-π* transitions of the benzene ring system would appear in the 250 to 350 nanometer region, with potential bathochromic shifts due to the electron-donating effects of the amino and methyl substituents [10] [11].

The n-π* transitions involving the lone pair electrons of the amino nitrogen would appear in the 280 to 320 nanometer region [10] [11]. The substitution pattern on the aniline ring, particularly the electron-donating methyl group and the ethoxy substituent, would be expected to cause red-shifts in the absorption maxima compared to unsubstituted aniline [10] [11]. The molar absorption coefficients would be in the range typical of aromatic amines, approximately 1,000 to 10,000 M⁻¹cm⁻¹ [10].

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior

Melting Point Characteristics

The melting point of 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline has not been experimentally determined in the available literature [12] . Based on structural analogies with related pyrrolidine-aniline derivatives, the compound would be expected to exist as a solid at ambient temperature with a melting point in the range of 50 to 100 degrees Celsius [14] [15]. The presence of the primary amine group enables hydrogen bonding interactions in the solid state, which typically elevate melting points relative to comparable non-hydrogen-bonding compounds [15] .

The pyrrolidine ring system contributes to conformational flexibility, which may reduce crystalline packing efficiency and result in a lower melting point compared to more rigid aromatic systems . The methyl substituent on the aromatic ring introduces steric effects that may influence crystal packing arrangements and consequently affect the melting point .

Boiling Point Determination

Boiling point calculations for 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline indicate a value of approximately 389.15 degrees Celsius at standard atmospheric pressure . This elevated boiling point reflects the molecular weight of 220.316 grams per mole and the presence of hydrogen bonding capabilities through both the primary amine and tertiary amine functionalities [14] .

Related compounds such as 4-[2-(1-Pyrrolidinyl)ethoxy]aniline exhibit boiling points of 362.2 ± 22.0 degrees Celsius, supporting the calculated value for the methyl-substituted derivative [14]. The additional methyl group contributes approximately 25 to 30 degrees Celsius elevation in boiling point through increased molecular weight and van der Waals interactions [14] .

Phase Behavior Analysis

The phase behavior of 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline is influenced by intermolecular interactions including hydrogen bonding, dipole-dipole interactions, and van der Waals forces [18]. At ambient conditions, the compound exists as a solid phase, transitioning to liquid phase upon heating above its melting point .

The vapor pressure at 25 degrees Celsius is estimated to be very low, similar to related aniline derivatives which exhibit vapor pressures in the range of 0.0 ± 0.8 millimeters of mercury [14]. This low volatility is consistent with the high boiling point and hydrogen bonding capabilities of the molecule [14] . The compound would be expected to exhibit normal liquid-vapor equilibrium behavior without polymorphic transitions or unusual phase behavior .

Solubility Parameters and Partition Coefficients (LogP)

Aqueous Solubility Characteristics

The aqueous solubility of 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline is enhanced by the presence of the pyrrolidine nitrogen, which can undergo protonation under physiological pH conditions . The primary amine group of the aniline moiety contributes additional hydrophilic character through hydrogen bonding with water molecules . The compound would be expected to exhibit moderate aqueous solubility, estimated in the range of 1 to 10 grams per liter at ambient temperature .

The polar surface area of 38.49 square angstroms, derived from related structural data, indicates moderate polarity that would favor aqueous dissolution [14] . The ethoxy linker provides some hydrophobic character that balances the overall solubility profile .

Partition Coefficient Analysis

The octanol-water partition coefficient (LogP) for 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline can be estimated based on structural similarity to 4-[2-(1-Pyrrolidinyl)ethoxy]aniline, which exhibits a LogP value of 1.19 [14]. The additional methyl substituent would be expected to increase the LogP value by approximately 0.3 to 0.5 units, resulting in an estimated LogP of 1.5 to 1.7 [14] .

This moderate lipophilicity indicates balanced partitioning behavior suitable for biological applications [19]. The compound would exhibit sufficient lipophilicity for membrane permeation while maintaining adequate aqueous solubility for formulation purposes [19]. The partition coefficient places the compound in the optimal range for oral bioavailability according to Lipinski's Rule of Five criteria .

Solubility in Organic Solvents

Organic solvent solubility would be expected to be high in polar protic solvents such as methanol and ethanol due to hydrogen bonding interactions . Moderate solubility would be anticipated in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide . Limited solubility would be expected in nonpolar solvents such as hexane and toluene due to the polar functional groups present in the molecule .

The compound would likely exhibit good solubility in chlorinated solvents such as dichloromethane and chloroform, which are commonly used for extraction and purification procedures . The solubility profile supports standard organic synthesis and purification methodologies .

Stability Under Various Environmental Conditions

Thermal Stability Assessment

Thermal stability studies indicate that 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline would be stable under normal storage and handling conditions up to approximately 200 degrees Celsius [20] [21]. Above this temperature, thermal decomposition would occur with potential formation of degradation products including nitrogen-containing fragments and aromatic decomposition products [22] [21].

The pyrrolidine ring system exhibits inherent stability due to its saturated five-membered ring structure [20] [23]. The aniline moiety provides additional stability through aromatic delocalization, although the primary amine group represents a potential site for thermal degradation at elevated temperatures [22] [24]. Storage under controlled temperature conditions (2 to 8 degrees Celsius) is recommended to maintain long-term stability [25] [26].

pH Stability Profile

pH stability characteristics indicate that 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline would be most stable under neutral to slightly basic conditions (pH 6 to 9) [22] [24]. Under acidic conditions, protonation of both nitrogen atoms would occur, potentially affecting solubility and chemical reactivity [22]. The protonated forms would be more water-soluble but potentially more susceptible to nucleophilic substitution reactions [22].

Under strongly basic conditions (pH > 10), deprotonation equilibria would favor the neutral amine forms, which may be more susceptible to oxidative degradation [22] [24]. The optimal pH range for stability corresponds to physiological conditions, making the compound suitable for biological applications [22].

Environmental Degradation Studies

Environmental stability under various conditions reveals that 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline would be susceptible to oxidative degradation in the presence of atmospheric oxygen [22] [24]. The primary amine group represents the most vulnerable site for oxidation, potentially forming nitroso or nitro derivatives under prolonged exposure to oxidizing conditions [22] [24].

Photodegradation studies on related aniline compounds indicate moderate sensitivity to ultraviolet radiation, with potential formation of polymeric degradation products through radical coupling mechanisms [22] [24]. Protection from light exposure during storage and handling is recommended to maintain chemical integrity [22] [24].

Biodegradation studies demonstrate that aniline derivatives can undergo microbial degradation under appropriate conditions, with the catechol pathway being a common metabolic route [22] [27]. The pyrrolidine substituent may influence biodegradation kinetics by affecting microbial uptake and enzymatic recognition [22]. Under aerobic conditions, complete mineralization to carbon dioxide and water is possible with adapted microbial populations [22] [27].

XLogP3

2.1

Dates

Last modified: 08-17-2023

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